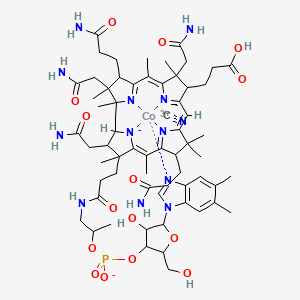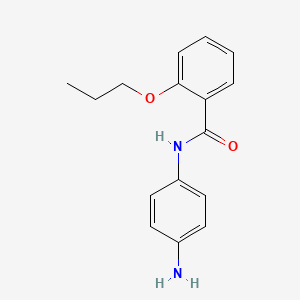
N-(4-Aminophenyl)-2-propoxybenzamide
説明
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the compound’s role or use in industry or research.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include details of the reaction conditions, products, and mechanisms.Physical And Chemical Properties Analysis
This includes details such as the compound’s melting point, boiling point, solubility, and reactivity.科学的研究の応用
Antioxidant Activity
N-(4-Aminophenyl)-2-propoxybenzamide and its derivatives demonstrate potential as powerful antioxidants. These compounds have the capacity to scavenge free radicals, contributing to their antioxidant properties. Studies have shown that the electrochemical oxidation mechanisms of these compounds are critical in understanding their free radical scavenging activity. Amino-substituted benzamide derivatives, including N-(4-Aminophenyl)-2-propoxybenzamide, undergo complex, pH-dependent oxidation processes, contributing to their antioxidant capabilities (Jovanović et al., 2020).
Synthesis and Characterization of Polyimides
N-(4-Aminophenyl)-2-propoxybenzamide has been used in the synthesis of novel aromatic polyimides. These polyimides are characterized by their solubility in organic solvents and thermal stability, with degradation temperatures ranging from 240°C to 550°C. Such polyimides have potential applications in various industrial and technological fields due to their desirable properties (Butt et al., 2005).
Molecular Structure Analysis
The molecular structure of N-(4-Aminophenyl)-2-propoxybenzamide derivatives has been studied to understand their intermolecular interactions. These studies involve characterizing the compound's molecular geometry and evaluating the influence of intermolecular interactions on its structure. Such analyses are crucial in the development and optimization of benzamide-based compounds for various applications (Karabulut et al., 2014).
Antibacterial Properties
Research has been conducted on the synthesis and characterization of N-(4-Aminophenyl)-2-propoxybenzamide derivatives with potential antibacterial properties. These studies include molecular docking and antibacterial evaluation, indicating the potential use of these compounds in developing new antibacterial agents (Ravichandiran et al., 2015).
Applications in Thermally Stable Materials
N-(4-Aminophenyl)-2-propoxybenzamide has been utilized in the development of thermally stable materials. The synthesis and characterization of related polyimides indicate their potential in applications that require materials with high thermal stability (Mehdipour‐Ataei et al., 2004).
Anticonvulsant Potential
Studies have investigated the anticonvulsant properties of N-(4-Aminophenyl)-2-propoxybenzamide derivatives. These compounds have been evaluated for their effects against seizures, showing potential as anticonvulsant agents. This research contributes to the understanding of benzamides in neurological applications (Bourhim et al., 1997).
Synthesis of Key Intermediates
The compound has been used in the synthesis of key intermediates for pharmaceuticals, such as anticoagulants. Efficient synthetic routes have been developed for producing intermediates like 4-(4-Aminophenyl)-3-morpholinone, highlighting the compound's role in medicinal chemistry (Lingyan et al., 2011).
Memory Enhancement Studies
N-(4-Aminophenyl)-2-propoxybenzamide derivatives have been evaluated for their potential as memory enhancers. These compounds have shown acetylcholinesterase-inhibiting activity, which is significant in the development of treatments for memory-related disorders (Piplani et al., 2018).
Safety And Hazards
This includes information on the compound’s toxicity, flammability, and environmental impact. It may also include safety precautions for handling and storage.
将来の方向性
This involves discussing potential future research directions or applications for the compound.
For a specific compound, these details would be gathered from scientific literature and databases. If you have a different compound or a more specific question about this compound, feel free to ask!
特性
IUPAC Name |
N-(4-aminophenyl)-2-propoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-2-11-20-15-6-4-3-5-14(15)16(19)18-13-9-7-12(17)8-10-13/h3-10H,2,11,17H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKCFZOBSPNTPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301291506 | |
| Record name | N-(4-Aminophenyl)-2-propoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301291506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)-2-propoxybenzamide | |
CAS RN |
1020054-03-8 | |
| Record name | N-(4-Aminophenyl)-2-propoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020054-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Aminophenyl)-2-propoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301291506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



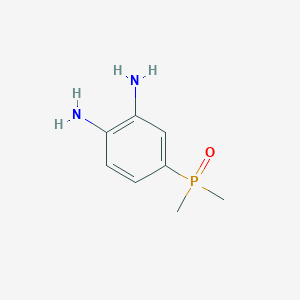
![(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1436934.png)
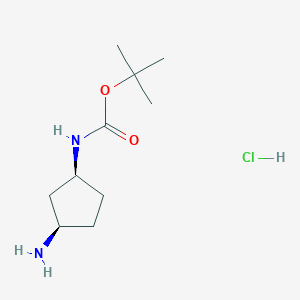
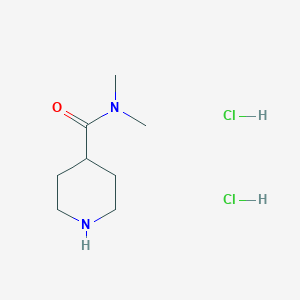
![(2S)-2-(4-(2-(2-Amino-5-hydroxy-4,6-dioxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioic acid](/img/structure/B1436940.png)
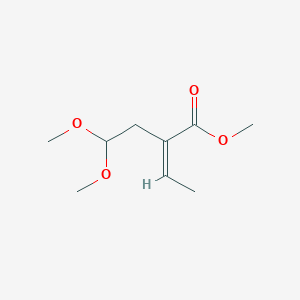
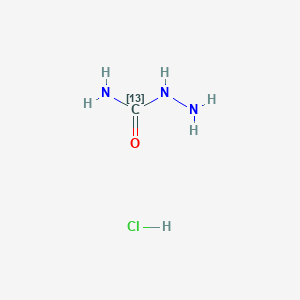
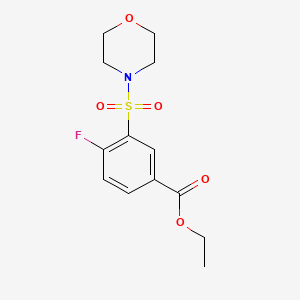

![(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B1436948.png)

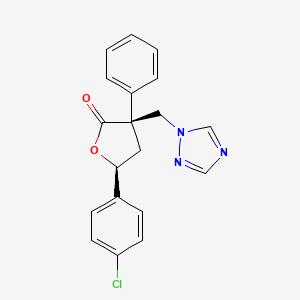
![4-[di((2)H3)methylamino]benzoic acid](/img/structure/B1436952.png)
